
2-Methylthio-6-chloropyrimidine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-6-chloropyrimidine-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methylthio and a chloro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-6-chloropyrimidine-4-boronic acid typically involves the introduction of the boronic acid group onto a pre-formed pyrimidine ring. One common method is the borylation of 2-Methylthio-6-chloropyrimidine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthio-6-chloropyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Alcohols: Formed from oxidation of the boronic acid group.
Substituted Pyrimidines: Formed from substitution reactions.
Applications De Recherche Scientifique
2-Methylthio-6-chloropyrimidine-4-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its use in the development of pharmaceutical compounds.
Industry: Used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylthio-6-chloropyrimidine-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester
- This compound neopentyl glycol ester
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group makes it particularly useful in Suzuki–Miyaura coupling reactions, distinguishing it from other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C5H6BClN2O2S |
|---|---|
Poids moléculaire |
204.45 g/mol |
Nom IUPAC |
(6-chloro-2-methylsulfanylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2S/c1-12-5-8-3(6(10)11)2-4(7)9-5/h2,10-11H,1H3 |
Clé InChI |
AERGFNKONBUIHG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=N1)SC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


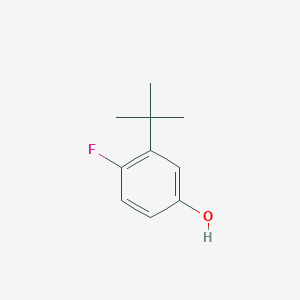
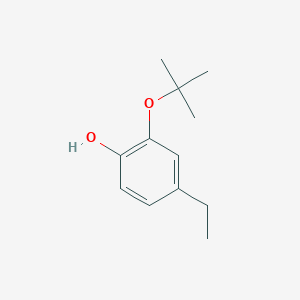

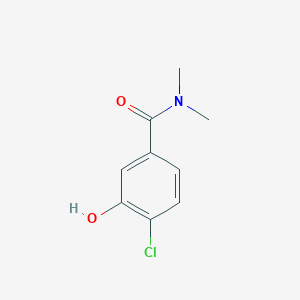

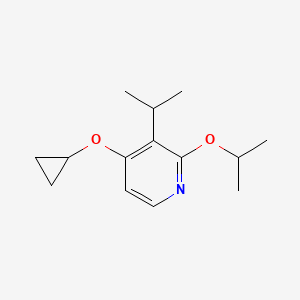
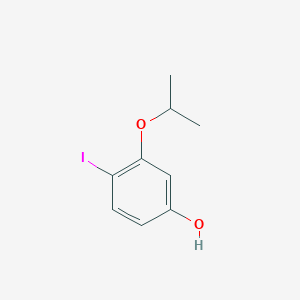
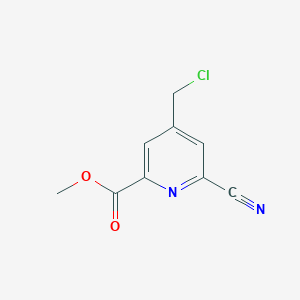
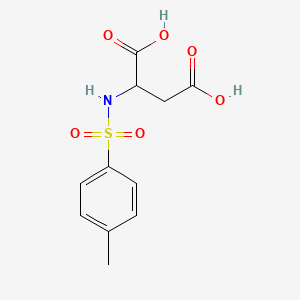

![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)



